Product packaging for Oxdralazine(Cat. No.:CAS No. 17259-75-5)

Oxdralazine

Cat. No.: B102505
CAS No.: 17259-75-5
M. Wt: 213.24 g/mol
InChI Key: POFDNYKJHWKGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives in Medicinal Chemistry and Cardiovascular Research

The investigation of Oxdralazine is rooted in the broader exploration of hydrazine (B178648) and pyridazine (B1198779) derivatives for therapeutic purposes, a field that has yielded several significant cardiovascular agents.

Another long-term study, also published in 1979, evaluated a combination of this compound, propranolol (B1214883), and the diuretic chlorthalidone (B1668885) in patients with moderate to severe hypertension. nih.gov This open trial, involving 56 patients, showed a significant and sustained reduction in blood pressure over several months of treatment. nih.gov These early investigations established this compound as a potent vasodilator, setting the stage for comparative and further mechanistic studies. nih.govnih.govncats.io

The research into this compound is part of a much larger and ongoing effort in medicinal chemistry focused on pyridazine and its derivative, pyridazinone. researchgate.netsarpublication.com This class of heterocyclic compounds has been a fertile ground for the discovery of agents acting on the cardiovascular system. researchgate.netjournalijcar.org Initially, pyridazinone derivatives were primarily explored for their potential as cardiovascular drugs and in agrochemicals. researchgate.net Over the decades, scientific interest has expanded, with numerous studies reporting on the varied biological activities of pyridazine compounds, including antihypertensive, anti-inflammatory, and anticancer effects. journalijcar.org

The pyridazin-3(2H)-one core, in particular, is recognized as an important scaffold for drug discovery, with its effects on the cardiovascular system being widely known. researchgate.nettandfonline.com Research has demonstrated that modifications to the pyridazinone structure can lead to compounds with direct vasorelaxant properties. tandfonline.com This sustained interest has led to the synthesis and evaluation of a multitude of pyridazine derivatives in the search for new and more effective therapeutic agents for cardiovascular diseases. researchgate.netjournalijcar.orgcu.edu.eg

Early Investigations of this compound as a Peripheral Vasodilator

Comparative Research Paradigms with Related Hydralazine-Class Compounds

To better understand its pharmacological profile, this compound has been compared with other compounds in the hydralazine (B1673433) class, notably hydralazine itself and dihydralazine (B103709). These studies have been crucial in positioning this compound relative to its chemical analogues.

A 1976 comparative study directly assessed the hemodynamic effects of this compound versus hydralazine in hypertensive subjects. The findings indicated that this compound is a potent systemic arteriolar dilator with a more sustained action and more prominent reflex sympathetic stimulation than hydralazine at the doses tested. nih.gov this compound produced a fall in arterial pressure that peaked later (3 to 4 hours) but was sustained for over 6 hours, whereas hydralazine's effects were less sustained. nih.gov Furthermore, the increase in circulating norepinephrine (B1679862) levels was significantly greater after this compound administration, indicating a stronger reflex sympathetic response. nih.gov

Hemodynamic EffectThis compoundHydralazine
Onset of Action SlowerFaster
Duration of Action Longer-sustained (>6 hr)Less sustained
Blood Pressure Decrease Gradual, peaks at 3-4 hrEarlier onset
Heart Rate Increase More pronouncedLess pronounced
Reflex Sympathetic Stimulation More prominentLess prominent
Norepinephrine Level Increase Significant increase (159 to 294 pg/ml)Lesser effect

Data sourced from a 1976 comparative study on the hemodynamic effects of this compound and Hydralazine. nih.gov

In another comparative trial from 1981, this compound was evaluated against dihydralazine in patients with essential hypertension over a six-month period. researchgate.net The study, which also included a diuretic and a beta-blocker in the treatment regimen, found that this compound demonstrated superior efficacy and tolerability compared to dihydralazine in managing resistant hypertension. researchgate.net After one month, the blood pressure reduction was greater in the this compound group, and by the end of six months, a higher proportion of patients on this compound had achieved the target diastolic blood pressure. researchgate.net

Current Research Significance and Challenges in Contemporary Pharmacology

The primary challenge for this compound in contemporary pharmacology is its lack of recent research and development. While early studies highlighted its potency, several key questions remain unanswered. Future research would need to focus on several areas to potentially revive interest in the compound. These include:

Elucidating Molecular Mechanisms: A deeper understanding of this compound's molecular structure, metabolic pathways, and precise mechanism of action is required. While interference with calcium influx is proposed, the exact interactions are not fully detailed. ontosight.ai

Modern Clinical Trials: Head-to-head trials comparing this compound not only with older drugs like hydralazine but also with newer classes of antihypertensive agents would be necessary to establish its place in modern therapy. who.int

Long-Term Safety: Comprehensive investigation into its long-term safety profile would be critical for any potential future development.

The historical investigation of this compound provides valuable insights into the structure-activity relationships of pyridazine vasodilators. However, without renewed and rigorous investigation that meets contemporary standards, its significance remains largely historical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N5O2 B102505 Oxdralazine CAS No. 17259-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(6-hydrazinylpyridazin-3-yl)-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O2/c9-10-7-1-2-8(12-11-7)13(3-5-14)4-6-15/h1-2,14-15H,3-6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFDNYKJHWKGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27464-23-9 (di-hydrochloride)
Record name Oxdralazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017259755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30169351
Record name Oxdralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17259-75-5
Record name Oxdralazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017259755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxdralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXDRALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6SU81C9V1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Development of Oxdralazine

Established Synthetic Pathways for Oxdralazine and Related Pyridazines

The synthesis of this compound and its analogues typically involves a multi-step process centered on the construction and functionalization of a pyridazine (B1198779) ring. Key strategies involve the derivatization of a hydrazinopyridazine core and the subsequent introduction of the necessary functional groups.

The formation of the hydrazinopyridazine scaffold is a critical step in the synthesis of this compound and related compounds like hydralazine (B1673433). nih.gov A common and effective method involves the nucleophilic substitution of a leaving group, typically a halogen, on the pyridazine ring with hydrazine (B178648).

One established pathway begins with a disubstituted pyridazine, such as a dichloropyridazine, which serves as a versatile intermediate. google.com One of the chlorine atoms can be selectively replaced by a hydrazine group. For instance, reacting a 3-chloropyridazine (B74176) derivative with hydrazine hydrate (B1144303) can yield the corresponding 3-hydrazinopyridazine. nih.gov This reaction is a foundational method for creating the core structure found in many biologically active pyridazine compounds. nih.gov The general approach can be summarized as the reaction of a halogenated pyridazine with hydrazine hydrate, often in a solvent like dioxane, to afford the hydrazinylpyridazine derivative. nih.gov

The reactivity of the hydrazinopyridazine core allows for further modifications. The hydrazine moiety itself can be reacted to form various derivatives, expanding the library of potential analogues. nih.gov

The introduction of the bis(2-hydroxyethyl)amino moiety is the final key step in forming the this compound molecule. This is typically achieved through a nucleophilic aromatic substitution reaction. Starting with a pyridazine ring that has a suitable leaving group (e.g., chlorine or a methoxy (B1213986) group) at the desired position, the ring is treated with diethanolamine (B148213) [N,N-bis(2-hydroxyethyl)amine].

Research on related pyridazine derivatives illustrates this principle effectively. For example, in the synthesis of 3,5-bis((2-hydroxyethyl)amino)-4,6-dinitropyridazine-1-oxide, the starting material 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide was reacted with 2-aminoethanol (a primary amine related to diethanolamine) to substitute the methoxy groups. researchgate.netd-nb.info This nucleophilic substitution allows for the regioselective functionalization of the pyridazine scaffold. researchgate.netd-nb.info A similar strategy can be applied where a chloro-substituted pyridazine is reacted with diethanolamine to yield the desired product. The chlorine atoms on the pyridazine ring allow for derivatization through nucleophilic substitution, enabling the introduction of various amino groups. google.com

This step completes the synthesis of the this compound structure, 3-hydrazino-6-[N,N-bis(2-hydroxyethyl)amino]-pyridazine. ncats.io

Hydrazinopyridazine Core Derivatization Strategies

Advanced Synthetic Approaches for Analogues and Derivatives

The development of new synthetic methodologies has significantly broadened the scope for creating diverse analogues of pyridazine-based compounds. Advanced techniques like palladium-catalyzed cross-coupling and hydrazone-based transformations are instrumental in this field.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of pyridazine and other azine rings, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netthieme-connect.com These reactions allow for the direct introduction of a wide variety of substituents onto the pyridazine nucleus, which is crucial for developing diverse analogues. thieme-connect.com Several types of palladium-catalyzed reactions are commonly employed:

Suzuki Reaction : This reaction couples organoboron compounds with organic halides and is a highly effective method for C-C bond formation on the pyridazine ring. thieme-connect.com For example, 3-chloro-6-methoxypyridazine (B157567) can be coupled with phenylboronic acid to yield 3-methoxy-6-phenylpyridazine. thieme-connect.com The reaction works efficiently with various aryl and heteroarylboronic acids on pyridazines bearing different functional groups, including free amino groups. thieme-connect.comnih.gov

Stille Reaction : This involves the coupling of organotin compounds with organic halides. It has been used to prepare 5-alkenylpyridazinones from bromopyridazinones and vinyltrialkylstannanes. thieme-connect.com

Sonogashira Reaction : This reaction couples terminal alkynes with aryl or vinyl halides. It has been successfully applied to introduce alkynyl groups onto the pyridazine ring, often using a copper co-catalyst to improve reaction yields. thieme-connect.com

Heck Reaction : This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. thieme-connect.com

These cross-coupling reactions are advantageous compared to traditional cyclization methods because they allow for diversity to be introduced at a late stage of the synthesis. thieme-connect.commdpi.com

Reaction TypeCoupling PartnersCatalyst System (Example)Application in Pyridazine SynthesisReference
SuzukiOrganoboronic Acid + HalopyridazinePd(PPh₃)₄, Na₂CO₃Synthesis of aryl- and heteroaryl-substituted pyridazines. thieme-connect.com
StilleOrganostannane + HalopyridazinePd(PPh₃)₂Cl₂Synthesis of alkenylpyridazinones. thieme-connect.com
SonogashiraTerminal Alkyne + HalopyridazinePd(PPh₃)₂Cl₂, CuIIntroduction of alkynyl functional groups. thieme-connect.com
HeckAlkene + HalopyridazinePd(OAc)₂, PPh₃Functionalization with alkenyl groups. thieme-connect.com

The hydrazine moiety in this compound and its analogues is a reactive functional group that can be readily derivatized. sci-hub.se A common transformation is the reaction with aldehydes and ketones to form hydrazones. tandfonline.com This reaction provides a straightforward method for modifying the core structure and exploring the structure-activity relationships of new derivatives.

For example, a hydrazinylpyridazine can be reacted with an aldehyde, such as p-chlorobenzaldehyde, to form the corresponding hydrazone derivative. nih.gov This transformation is often used to create a diverse library of compounds for biological screening. The synthesis of hydrazone derivatives of pyridine-4-carbaldehyde has been achieved by reacting it with various phenylhydrazines, demonstrating the versatility of this reaction. tandfonline.com These reactions can be performed under conventional heating or using microwave irradiation. tandfonline.com The formation of hydrazones is also a key strategy in derivatization for analytical purposes, such as enhancing detection in liquid chromatography-mass spectrometry (LC-MS). sci-hub.seresearchgate.net

Palladium-Catalyzed Cross-Coupling in Azine Synthesis

Green Chemistry Principles in this compound Synthesis Research

The synthesis of pyridazines and related heterocycles is increasingly benefiting from the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. growingscience.comeurekaselect.com

One significant advancement is the use of alternative reaction media and energy sources. For instance, ultrasound-assisted synthesis has been reported for the preparation of pyridazine derivatives. growingscience.com A three-component reaction of arylglyoxal hydrates, β-dicarbonyl compounds, and hydrazine hydrate in water under ultrasonic irradiation afforded pyridazines in high yields with significantly reduced reaction times. growingscience.com

Another green approach involves the use of ionic liquids as recyclable solvents and catalysts. sioc-journal.cnresearchgate.net The synthesis of pyridazine derivatives via Diels-Alder reactions in imidazolium (B1220033) ionic liquids showed a dramatic reduction in reaction time from days to hours and an increase in product yields compared to conventional methods. sioc-journal.cn A key advantage is that the ionic liquid can be recovered and reused multiple times without a significant loss in efficacy, aligning with the principles of atom economy and waste reduction. sioc-journal.cn Similarly, microwave-assisted synthesis is recognized as a green chemistry tool that can lead to shorter reaction times, higher yields, and purer products in the synthesis of pyridine (B92270) derivatives, with principles that are applicable to pyridazine synthesis. acs.org

These green methodologies offer more environmentally friendly and efficient routes for the synthesis of pyridazine-based compounds like this compound and its analogues. growingscience.comsioc-journal.cn

Molecular Mechanisms of Action and Pharmacodynamic Investigations of Oxdralazine

Vasodilatory Mechanisms of Oxdralazine

This compound's principal pharmacological effect is the induction of vasodilation, which is the widening of blood vessels. ontosight.aiwiktionary.org This is achieved through direct action on the vascular smooth muscle, leading to relaxation and a subsequent reduction in peripheral resistance. ontosight.ai

Systemic Arteriolar Dilation Dynamics

This compound functions as a potent systemic arteriolar dilator. nih.gov Oral administration leads to a fall in arterial pressure that begins within two hours, reaches its peak effect in three to four hours, and is sustained for over six hours. nih.gov This prolonged action is a key characteristic of its hemodynamic profile. nih.gov The vasodilation is more pronounced in arterioles than in veins. hres.cahres.ca This selective arteriolar dilation results in a decrease in systemic vascular resistance, which is a primary determinant of the reduction in blood pressure. nih.govhres.cahres.ca Studies have shown that this vasodilation extends to the coronary, cerebral, splanchnic, and renal circulations. hres.cahres.ca Notably, pulmonary arterial pressure and pulmonary arteriolar resistance remain unchanged. nih.gov

Comparative Analysis of Arteriolar Relaxation with Hydralazine (B1673433)

When compared to the well-known vasodilator hydralazine, this compound demonstrates a distinct pharmacodynamic profile. nih.gov In comparative studies, hydralazine induced earlier but less sustained decreases in arterial pressure and systemic vascular resistance. nih.gov this compound, on the other hand, produces a more prolonged arteriolar dilation. nih.gov While both drugs act as direct vasodilators, the kinetics of their effects differ significantly. nih.govhres.cahres.caecgwaves.com Hydralazine's mechanism is thought to involve the inhibition of inositol (B14025) trisphosphate-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells. wikipedia.org

Neurohumoral and Autonomic System Interactions

The vasodilatory action of this compound triggers compensatory responses from the autonomic nervous system and modulates neurohumoral pathways.

Reflex Sympathetic Stimulation Induced by this compound

The reduction in arterial pressure caused by this compound leads to a reflex stimulation of the sympathetic nervous system. nih.gov This is a compensatory mechanism mediated by baroreceptors, which are sensors that detect changes in blood pressure. hres.cahres.ca The sympathetic discharge results in an increased heart rate and cardiac output. nih.gov Studies have documented a rise in heart rate by an average of 17 beats per minute and an increase in cardiac output by 2.1 L/min within two hours of administration, with these effects being even more pronounced at six hours. nih.gov This reflex sympathetic stimulation is more prominent with this compound compared to hydralazine. nih.gov

Modulation of Circulating Norepinephrine (B1679862) Levels

Consistent with the observed reflex sympathetic stimulation, this compound administration leads to a significant increase in circulating levels of norepinephrine. nih.gov Three hours after administration, plasma norepinephrine levels have been observed to rise substantially. nih.gov In one study, the mean concentration increased from 159 pg/ml to 294 pg/ml. nih.gov This elevation in norepinephrine, a key neurotransmitter of the sympathetic nervous system, is significantly greater than that observed after the administration of hydralazine. nih.gov

Influence on the Renin-Angiotensin System Activity

The reflex sympathetic discharge and changes in renal hemodynamics induced by this compound also impact the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance. hres.cahres.cawikipedia.org The increased sympathetic activity stimulates the release of renin from the juxtaglomerular cells in the kidneys. hres.cahres.ca Renin initiates a cascade that leads to the production of angiotensin II, a potent vasoconstrictor. hres.cahres.cawikipedia.org This can lead to a subsequent increase in aldosterone (B195564) secretion, which promotes sodium and water retention. hres.cahres.ca While direct studies on this compound's effect on the full renin-angiotensin-aldosterone system are limited, the known effects of similar vasodilators like hydralazine suggest that an increase in plasma renin activity is a likely consequence of its mechanism of action. hres.cahres.ca

Compound Names

Compound Name
Aldosterone
Angiotensin II
Chlorthalidone (B1668885)
Hydralazine
Norepinephrine
This compound
Propranolol (B1214883)
Renin

Interactive Data Table: Hemodynamic Effects of this compound

ParameterChangeTime PointCitation
Mean Arterial Pressure-16 mm Hg (average)2 hours nih.gov
Peak Arterial Pressure Drop3-4 hours nih.gov
Duration of Action>6 hours nih.gov
Cardiac Output+2.1 L/min2 hours nih.gov
Cardiac Output+3.1 L/min6 hours nih.gov
Heart Rate+17 bpm2 hours nih.gov
Heart Rate+22 bpm6 hours nih.gov
Circulating Norepinephrine159 to 294 pg/ml3 hours nih.gov

Intracellular Signaling Pathways and Molecular Targets

The precise intracellular signaling pathways and molecular targets of this compound are not as extensively characterized as its hemodynamic effects. However, research into its structural analog, hydralazine, provides significant insights into the potential mechanisms that may also be relevant to this compound. These investigations have unveiled a multi-targeted profile, suggesting that its vasodilatory and other cellular effects are not mediated by a single mechanism but rather through the modulation of several intracellular processes.

Investigations into Calcium Transport Interference in Vascular Smooth Muscle

The regulation of intracellular calcium (Ca2+) concentration is fundamental to vascular smooth muscle contraction. While direct studies on this compound are limited, research on hydralazine suggests that a key part of its mechanism involves interference with Ca2+ transport. drugbank.com The relaxation of arteriolar smooth muscle is believed to be achieved by lowering intracellular Ca2+ levels. anesthesiabuddy.com The exact mechanism is not fully understood, but several hypotheses exist. anesthesiabuddy.com

One proposed mechanism is the inhibition of Ca2+ influx into the vascular smooth muscle cells. anesthesiabuddy.com Another is the prevention of Ca2+ release from intracellular storage sites, such as the sarcoplasmic reticulum. drugbank.comcvpharmacology.com Research using myofibrils from bovine carotid arteries showed that hydralazine inhibited Ca2+-dependent ATPase and the phosphorylation of the myosin P-light chains, a process considered essential for muscle contraction. nih.gov This inhibition was found to occur at a half-maximal concentration of 2 x 10-5 M, suggesting a direct contribution to its hypotensive action. nih.gov It is possible that hydralazine acts on actin and myosin directly, or through a combination of these actions to achieve smooth muscle relaxation. drugbank.com

Research on Protocollagen Prolyl Hydroxylase Inhibition and HIF-1α Stabilization

Beyond its direct vascular effects, research indicates that hydralazine interacts with pathways involved in cellular responses to hypoxia. One such pathway involves the inhibition of protocollagen prolyl hydroxylase (CPH), an enzyme that requires iron to function. drugbank.com Hydralazine may compete for free iron, thereby inhibiting the CPH-mediated hydroxylation of hypoxia-inducible factor-1α (HIF-1α). drugbank.com

Under normal oxygen conditions, the hydroxylation of proline residues on HIF-1α targets it for degradation. nih.govnih.gov By inhibiting this process, hydralazine prevents the degradation of HIF-1α, leading to its stabilization and accumulation within the cell. drugbank.com The stabilized HIF-1α can then act as a transcription factor, promoting the expression of genes such as Vascular Endothelial Growth Factor (VEGF), which in turn encourages the proliferation of endothelial cells and angiogenesis. drugbank.com This mechanism suggests a role beyond simple vasodilation, implicating the drug in processes of tissue remodeling and response to ischemic conditions.

Exploration of Antioxidant Protein Pathway Activation

Studies have revealed that hydralazine can activate cellular stress response pathways, notably the Nrf2/ARE (nuclear factor erythroid-derived 2-related factor/antioxidant response element) pathway. nih.gov This pathway plays a crucial role in cellular homeostasis and defense against oxidative stress. nih.gov The activation of Nrf2 is considered a therapeutic target for restoring antioxidant defenses that decline with aging. nih.gov

Research has demonstrated that hydralazine acts as a reactivator of the Nrf2/ARE pathway in various cell types, including lens epithelial cells. nih.gov This activation involves inducing the translocation of the Nrf2 transcription factor from the cytoplasm into the nucleus, where it binds to the ARE sequence in gene promoters, boosting the expression of antioxidant proteins. nih.gov Further investigations have shown that hydralazine can inhibit the production of reactive oxygen species (ROS) from sources like xanthine (B1682287) oxidase and NADH/NADPH oxidase. nih.gov This antioxidant activity may contribute to its cytoprotective effects. nih.gov

Studies on Mitochondrial Function Modulation and Autophagy Induction

Mitochondria are central to cellular energy metabolism and are also key regulators of cell death pathways like apoptosis and autophagy. frontiersin.orgnih.gov Research in C. elegans has identified the catalytic subunit of cAMP-dependent protein kinase (PKA) as a molecular target for hydralazine. nih.gov Activation of PKA by hydralazine leads to the upregulation of the SIRT1 signaling pathway, which is known to modulate mitochondrial function. nih.gov

Furthermore, studies on leukemic T cells have shown that hydralazine can induce the intrinsic pathway of apoptosis. oncotarget.com This process is characterized by the activation of Bak (a pro-apoptotic protein), a loss of mitochondrial membrane potential, and the subsequent production of ROS. oncotarget.com The induction of apoptosis was found to be dependent on caspase-9, the initiator caspase of the mitochondrial pathway. oncotarget.com

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins, including dysfunctional mitochondria (a process termed mitophagy). nih.govqmul.ac.uk While direct studies linking this compound to autophagy are lacking, the observed modulation of mitochondrial function by hydralazine suggests a potential interaction. nih.govoncotarget.com Mitochondrial damage is a known trigger for mitophagy, which serves as a quality control mechanism to remove dysfunctional mitochondria and reduce cellular stress. frontiersin.orgnih.gov

Inhibition of Semicarbazide Sensitive Amine Oxidase (SSAO)

Hydralazine has been identified as a potent and irreversible inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as amine oxidase [copper-containing] 3. usbio.netnih.govscientificlabs.co.uk This enzyme is found in various tissues, including vascular smooth muscle. SSAO converts primary amines into their corresponding aldehydes, a reaction that produces hydrogen peroxide (H2O2) and ammonia.

The inhibition of SSAO by hydralazine is thought to contribute to its vasodilator activity. nih.gov The mechanism appears to be active-site-directed, where the drug first binds competitively and then forms an irreversible complex with the enzyme. nih.gov It has been proposed that by inhibiting SSAO, hydralazine reduces the production of H2O2 in vascular smooth muscle. nih.gov Since H2O2 can act as a vasoconstrictor agent, its reduced production would lead to vasodilation. nih.gov This suggests that the inhibition of vascular SSAO could represent a novel mechanism of vasodilation. nih.gov

Hemodynamic Effects Research

This compound is a potent systemic arteriolar dilator, and its primary therapeutic effect stems from its ability to reduce peripheral vascular resistance. nih.gov Clinical studies have demonstrated that oral administration of this compound leads to a significant and sustained fall in arterial pressure. nih.gov The onset of this effect occurs within approximately two hours, peaks between three to four hours, and is maintained for more than six hours. nih.gov

The reduction in systemic vascular resistance triggers a compensatory, baroreceptor-mediated reflex. This reflex results in a notable increase in heart rate, stroke volume, and cardiac output. drugbank.comnih.gov Circulating levels of norepinephrine have been observed to rise significantly following this compound administration, indicating prominent reflex sympathetic stimulation. nih.gov Unlike its effects on the systemic circulation, this compound does not appear to alter pulmonary arterial pressure or pulmonary arteriolar resistance. nih.gov

Comparative studies with hydralazine have highlighted differences in their hemodynamic profiles. At the doses tested, this compound demonstrates a longer-sustained action as a systemic arteriolar dilator and elicits a more pronounced reflex sympathetic stimulation than hydralazine. nih.gov

Table 1: Comparative Hemodynamic Effects of this compound and Hydralazine This table summarizes findings from a comparative study in hypertensive subjects.

Hemodynamic ParameterThis compound (15-30 mg)Hydralazine (50-75 mg)Key Observation
Mean Arterial Pressure Average fall of 16 mm Hg; sustained >6 hrs nih.govEarlier, less sustained decrease nih.govThis compound has a longer duration of action. nih.gov
Heart Rate Increase of 17 bpm at 2 hrs; 22 bpm at 6 hrs nih.govLess of a rise than this compound nih.govThis compound causes more prominent reflex tachycardia. nih.gov
Cardiac Output Increase of 2.1 L/min at 2 hrs; 3.1 L/min at 6 hrs nih.govData not specified for direct comparison in the sourceThis compound significantly increases cardiac output. nih.gov
Systemic Vascular Resistance Sustained decrease nih.govEarlier, less sustained decrease nih.govThis compound provides more prolonged vasodilation. nih.gov
Circulating Norepinephrine Rose from 159 to 294 pg/ml at 3 hrs nih.govLess of an increase than this compound nih.govThis compound induces greater reflex sympathetic activation. nih.gov
Pulmonary Arterial Pressure No change nih.govNot specifiedNo effect on pulmonary circulation. nih.gov
Pulmonary Arteriolar Resistance No change nih.govNot specifiedNo effect on pulmonary circulation. nih.gov

Table 2: Investigated Molecular Targets of the Related Compound Hydralazine

Target/PathwayProposed Mechanism of Action for HydralazinePotential Effect
Calcium Transport Interferes with Ca2+ influx and release in vascular smooth muscle. drugbank.comanesthesiabuddy.comArteriolar smooth muscle relaxation. drugbank.com
Protocollagen Prolyl Hydroxylase (CPH) Competes for free iron, inhibiting CPH activity. drugbank.comStabilization of HIF-1α, promotion of angiogenesis. drugbank.com
Nrf2/ARE Pathway Induces nuclear translocation of Nrf2. nih.govActivation of antioxidant protein expression. nih.gov
cAMP-dependent Protein Kinase (PKA) Activates PKA catalytic subunit. nih.govUpregulation of SIRT1, modulation of mitochondrial function. nih.gov
Mitochondrial Apoptotic Pathway Induces Bak activation and loss of mitochondrial membrane potential. oncotarget.comIntrinsic apoptosis in certain cell types. oncotarget.com
Semicarbazide-Sensitive Amine Oxidase (SSAO) Acts as an irreversible inhibitor. nih.govDecreased H2O2 production, contributing to vasodilation. nih.gov

Effects on Cardiac Output and Heart Rate

This compound administration has been shown to induce significant changes in cardiac output and heart rate, largely as a reflex response to its primary vasodilatory effect. nih.govcvpharmacology.com In a study involving hypertensive subjects, oral administration of this compound led to a notable increase in both cardiac output and heart rate. nih.gov Two hours after administration, cardiac output rose by an average of 2.1 L/min and heart rate increased by 17 beats per minute (bpm). nih.gov These effects were sustained, with elevations of 3.1 L/min in cardiac output and 22 bpm in heart rate observed after six hours. nih.gov

This increase in cardiac output and heart rate is a well-understood physiological response to a drop in blood pressure. cvpharmacology.comdroracle.ai The body's baroreceptors detect the vasodilation-induced decrease in arterial pressure and trigger a reflex sympathetic stimulation of the heart to maintain adequate blood flow. cvpharmacology.com However, this reflex increase in cardiac output can be counteracted when this compound is used in combination with a beta-blocker like propranolol. nih.gov

Table 1: Hemodynamic Effects of this compound in Hypertensive Subjects

Time After Administration Change in Cardiac Output (L/min) Change in Heart Rate (bpm)
2 hours +2.1 +17
6 hours +3.1 +22

Data from a study on hypertensive subjects following oral administration of this compound. nih.gov

Impact on Systemic Vascular Resistance and Arterial Pressure

As a direct-acting arterial vasodilator, this compound's principal pharmacodynamic effect is the reduction of systemic vascular resistance. nih.govontosight.aicvpharmacology.com This leads to a decrease in arterial blood pressure. nih.govontosight.ai Studies have demonstrated that this compound is a potent systemic arteriolar dilator with a sustained action. nih.gov

In hypertensive patients, a single oral dose of this compound resulted in a fall in mean arterial pressure of approximately 16 mm Hg within two hours. nih.gov The peak effect on blood pressure reduction was observed between three and four hours post-administration and was sustained for over six hours. nih.gov The reduction in systemic vascular resistance is the primary mechanism by which this compound lowers blood pressure. justintimemedicine.com The vasodilation is preferential to arterioles over veins, which helps to minimize postural hypotension while promoting an increase in cardiac output. medsafe.govt.nz

Compared to the related compound hydralazine, this compound has been shown to have a longer-lasting action and to cause more prominent reflex sympathetic stimulation. nih.gov This is evidenced by a greater increase in circulating norepinephrine levels following this compound administration. nih.gov

Pulmonary Arterial Pressure and Resistance Dynamics

Investigations into the effects of this compound on the pulmonary circulation have shown that it does not significantly alter pulmonary arterial pressure or pulmonary arteriolar resistance. nih.gov In a study of hypertensive individuals, while systemic vascular resistance and arterial pressure decreased, the pressures within the pulmonary artery remained unchanged. nih.gov

This is in contrast to some other vasodilators which can affect both systemic and pulmonary circulation. medcentral.comnih.gov The selective action of this compound on the systemic arterioles without a corresponding effect on the pulmonary vasculature is a key feature of its pharmacodynamic profile. nih.gov It is important to note that in conditions of pulmonary hypertension, the response to vasodilators can be variable and complex. medcentral.comnih.govmhmedical.com

Pharmacological and Biological Activity Studies of Oxdralazine

Antihypertensive Efficacy in Preclinical Models

Preclinical studies in animal models are fundamental for evaluating the antihypertensive potential of new compounds. Oxdralazine has been noted to induce prolonged arteriolar dilation in animal subjects. nih.gov Standardized animal models of hypertension are employed to investigate the efficacy of such agents, including models of spontaneous, chemically-induced, and renal hypertension. slideshare.netslideshare.netresearchgate.netslideshare.net

Studies in Spontaneous Hypertension Models

The Spontaneously Hypertensive Rat (SHR) is a widely utilized genetic model for studying essential hypertension in humans. researchgate.netscialert.net These rats naturally develop hypertension without any surgical or chemical intervention, making them a cornerstone for screening potential antihypertensive drugs. researchgate.netscialert.netmdpi.com Studies using the SHR model allow for the assessment of a drug's ability to mitigate the development of hypertension and its associated complications. researchgate.net

Research in Desoxycorticosterone-Induced Hypertension Models

The Desoxycorticosterone Acetate (DOCA)-salt model is a common method for inducing hypertension in preclinical research. scialert.netbiorxiv.org This model involves the administration of a synthetic mineralocorticoid, DOCA, typically combined with a high-salt diet, which leads to sodium retention, an expansion of extracellular fluid volume, and consequently, elevated blood pressure. biorxiv.orgscispace.com It is particularly useful for studying volume-dependent hypertension and the role of steroids in its pathophysiology. scialert.net

Investigations in Renal Hypertension Models

Renal hypertension models, such as the two-kidney, one-clip (2K1C) Goldblatt model, simulate hypertension resulting from renal artery stenosis. scialert.netnih.gov In this model, constriction of one renal artery leads to activation of the renin-angiotensin system, causing a rise in blood pressure. nih.gov Such models are crucial for evaluating drugs that may interfere with this specific pressor mechanism. nih.govnih.gov Studies in these models help determine a compound's effectiveness in managing hypertension of renal origin. nih.govccjm.org

Comparative Pharmacological Efficacy Studies

To establish the clinical utility of a new antihypertensive agent, its efficacy is often compared against existing drugs with similar mechanisms of action.

Efficacy Compared to Dihydralazine (B103709) in Essential Hypertension

A comparative study involving 31 patients with moderate to severe essential hypertension was conducted to evaluate the efficacy of this compound against Dihydralazine over a six-month period. nih.gov Both treatments were administered alongside a diuretic and a beta-blocker. nih.gov

After one month of treatment, the administration of the vasodilators led to a significant decrease in blood pressure. nih.gov The group receiving this compound showed a more pronounced reduction in mean blood pressure compared to the Dihydralazine group. nih.gov After six months, a higher proportion of patients treated with this compound achieved the target diastolic blood pressure of below 95 mmHg. nih.gov

The key findings from this comparative study are summarized in the table below.

Efficacy EndpointThis compoundDihydralazine
Mean Blood Pressure Reduction (after 1 month) 26/18 mmHg16/11 mmHg
Patients with Diastolic BP < 95 mmHg (after 6 months) 10 out of 157 out of 16
Data sourced from a comparative study in patients with essential hypertension. nih.gov

These results were further supported by a crossover phase of the study, confirming the potent antihypertensive effect of this compound. nih.gov

Evaluation in Combination Therapies with Beta-Blockers and Diuretics

This compound's role in combination with beta-blockers and diuretics has been explored for the management of hypertension. Traditional combination therapies for hypertension often include a diuretic, a direct vasodilator like a hydralazine (B1673433) derivative, and a beta-blocker. ccjm.org This triple therapy approach has been a standard and effective strategy. ccjm.org

Studies have demonstrated the efficacy of combining hydralazine with a beta-blocker and a diuretic. For instance, a double-blind, crossover study involving 37 hypertensive patients treated with cyclopenthiazide (B1669512) (a diuretic), oxprenolol (B1678068) (a beta-blocker), and hydralazine showed that this combination effectively controlled blood pressure in 31 of the patients. nih.gov The efficacy of hydralazine in this combination was confirmed when compared to a placebo. nih.gov This therapeutic regimen was found to be acceptable to patients and showed promise over other available methods for blood pressure control at the time. nih.gov

The rationale for such combinations lies in the complementary mechanisms of action of the different drug classes. While diuretics help to reduce blood volume, beta-blockers decrease heart rate and cardiac output, and vasodilators like this compound relax the smooth muscles of the arteries and arterioles. acs.orgnps.org.au It has been noted that many patients receiving beta-blockers require combination therapy, often with thiazide diuretics, to achieve their target blood pressure. nps.org.au The combination of a diuretic with almost any other antihypertensive agent is a commonly used and effective strategy. ccjm.org

Data from a study on mild to moderate hypertension indicated that a combination of a thiazide diuretic (cyclopenthiazide), a small dose of a beta-blocker (oxprenolol), and progressively increasing doses of hydralazine achieved satisfactory blood pressure control in 38 out of 41 cases without causing significant side effects. nih.gov

Combination Therapy Component Mechanism of Action Reference
This compound (as a hydralazine derivative)Vasodilator acs.org
Beta-blockers (e.g., oxprenolol)Decrease heart rate and cardiac output nps.org.au
Diuretics (e.g., cyclopenthiazide)Reduce blood volume ccjm.org

Emerging Biological Activities and Therapeutic Potential

Recent research has begun to explore the potential of hydralazine derivatives and analogues beyond their traditional use as antihypertensives. These investigations have uncovered promising antimicrobial, antioxidant, and antiplasmodial properties.

Hydralazine and its derivatives have demonstrated potential as antimicrobial agents. d-nb.inforesearchgate.net Studies have synthesized and evaluated new hydrazone derivatives of hydralazine for their antimicrobial activity. d-nb.info For example, two novel Schiff bases derived from hydralazine hydrochloride, 3-[1-(2-(phthalazin-1-yl)hydrazono)ethyl)-1,3-oxazinane (PHEO) and 2-[(2-(phthalazin-1-yl)hydrazono)methyl]phenol (PHMP), were synthesized and tested for their antimicrobial effects. scirp.orgresearchgate.netscirp.org

PHMP exhibited noteworthy activity against four bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 250 µg/ml, which is comparable to the standard drug amoxicillin. scirp.orgresearchgate.net In contrast, PHEO showed low antimicrobial activity against only one bacterial strain with an MIC of 250 µg/ml. scirp.orgresearchgate.net Specifically, PHMP was active against Haemophilus influenzae ATCC49247, Staphylococcus aureus NR46374, Staphylococcus aureus BAA 917, and Streptococcus pneumoniae (Klein) Chester ATCC49619. scirp.org Hydrazone derivatives, in general, are recognized for their broad spectrum of pharmacological activities, including antibacterial properties. omicsonline.org

Compound Bacterial Strains Tested MIC (µg/ml) Reference
PHEOOne bacterial strain250 scirp.orgresearchgate.net
PHMPFour bacterial strains31.25 - 250 scirp.orgresearchgate.net

The antioxidant potential of hydralazine derivatives is another area of active research. acs.orgmdpi.com Theoretical studies using thermodynamic and kinetic calculations have investigated the antioxidant activity of hydralazine and dihydralazine. acs.org These studies found that these compounds exhibit HOO• radical scavenging activity through a formal hydrogen transfer mechanism. acs.org The rate constants for this scavenging activity were found to be significant, suggesting that dihydralazine, in particular, could be a potent antioxidant, even more so than the reference antioxidant Trolox in the studied environments. acs.org

Experimental studies on the Schiff bases PHEO and PHMP also revealed antioxidant properties. scirp.orgresearchgate.net Both compounds demonstrated a higher reducing activity on ferric ions compared to Vitamin C. scirp.orgresearchgate.net In terms of lipid peroxidation, PHEO showed higher inhibition than Vitamin C, while PHMP exhibited lower inhibition. scirp.orgresearchgate.net Another study on a different hydrazone derivative, 4,4′-((1E,1′E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol), also demonstrated excellent antioxidant activity in both ABTS and DPPH assays. mdpi.com

The potential of hydralazine derivatives as antimalarial agents has also been investigated. core.ac.uk Several phthalazine (B143731) analogues have shown antimalarial potential. core.ac.uk In a study evaluating newly synthesized hydralazines against Plasmodium falciparum, five compounds (6c, 6d, 6e, 6g, and 6i) displayed significant inhibitory potential against the parasite. core.ac.uk It is suggested that the antimalarial activity of these compounds may be mediated through the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the biosynthesis of pyrimidines in P. falciparum. core.ac.uk

However, the hydralazine-derived Schiff bases PHEO and PHMP showed less than 80% inhibition in a preliminary antiplasmodial assay and were therefore not selected for further dose-response studies. scirp.orgresearchgate.netscirp.org Specifically, PHEO and PHMP inhibited the growth of malaria parasites with percentage inhibitions of 78.55% and 78.06%, respectively, which were lower than the 80.41% inhibition observed with the standard treatment, Artemisinin. scirp.org

Antioxidant Activity Investigations

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective drugs.

While comprehensive experimental SAR studies specifically for this compound are not extensively detailed in the provided context, general principles can be inferred from studies on related compounds. For instance, the synthesis of various hydralazine derivatives and the evaluation of their biological activities provide insights into how structural modifications influence their effects. scirp.orgresearchgate.netcore.ac.uk

The process often involves synthesizing a series of analogues with systematic structural changes and then assessing their biological activity. nih.govnih.gov For example, in the study of hydralazine Schiff bases, the difference in antimicrobial activity between PHEO and PHMP can be attributed to their distinct structural features. scirp.orgresearchgate.netscirp.org PHMP, which showed better activity, possesses a phenol (B47542) group that is absent in PHEO. scirp.orgscirp.org The synthesis of these compounds involved the reaction of hydralazine hydrochloride with different aldehydes or ketones, leading to Schiff base derivatives. scirp.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

One such study focused on a series of newly synthesized pyridazine (B1198779) derivatives and their vasorelaxant effects. Through 2D-QSAR analysis, a statistically significant model was developed to correlate the molecular properties of these compounds with their biological activity, offering a framework for understanding the structure-activity landscape.

Detailed Research Findings

In a notable 2D-QSAR study on a series of vasorelaxant pyridazine derivatives, researchers employed the Comprehensive Descriptors for Structural and Statistical Analysis (CODESSA-Pro) software to generate a robust model. The study utilized a training set of diverse pyridazine analogs to derive a multi-linear regression equation. The statistical quality of the resulting QSAR model indicates a strong correlation between the selected molecular descriptors and the observed vasorelaxant activity.

The best-derived QSAR model from this study is presented below:

pIC₅₀ = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381)

This equation highlights the importance of three key descriptors:

Log S (Logarithm of the aqueous solubility): This lipophilic descriptor suggests that the solubility of the compounds plays a significant role in their biological activity.

rerank score: This descriptor is related to the scoring function of a docking program, indicating the importance of the binding pose and interactions with the target receptor.

MR (Molar Refractivity): As a steric descriptor, MR relates to the volume of the molecule and its polarizability, suggesting that the size and shape of the substituents influence the activity.

The statistical parameters of this model underscore its predictive power.

Table 1: Statistical Parameters of the 2D-QSAR Model for Vasorelaxant Pyridazine Derivatives

ParameterValueDescription
n11Number of compounds in the study
r0.921Correlation coefficient
0.849Coefficient of determination
F13.096Fisher's test value
0.61Cross-validated correlation coefficient
Sig0.003Significance of the regression

The high values of the correlation coefficient (r) and the coefficient of determination (R²) indicate a strong linear relationship between the descriptors and the biological activity. The F-test value further confirms the statistical significance of the model. Moreover, the cross-validated correlation coefficient (Q²) demonstrates the model's robustness and predictive ability for new compounds.

While this QSAR model was not developed using this compound itself, the findings for this series of pyridazine derivatives suggest that the antihypertensive activity of this compound is likely influenced by a combination of its lipophilicity, steric properties, and its ability to effectively bind to its pharmacological target. Further QSAR studies incorporating this compound and its close analogs would be necessary to build a more precise model for this specific compound.

Theoretical Chemistry and Computational Studies of Oxdralazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like Oxdralazine. While specific DFT studies exclusively on this compound are not prominent in the available literature, extensive research on its parent compound, hydralazine (B1673433), and related phthalazine (B143731) derivatives provides a strong proxy for understanding its quantum mechanical properties.

Theoretical investigations into hydralazine derivatives using DFT and its time-dependent extension (TD-DFT) have been performed to analyze their potential for applications in organic solar cells and nonlinear optics. researchgate.net Such studies typically employ a range of functionals (e.g., B2PLYP, M06-2X, CAM-B3LYP, ωB97-XD) and basis sets (e.g., def2-tzvp, def2-tzvpp) to compute key electronic properties. researchgate.net These properties include Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations have been successfully applied to study the thermodynamic and kinetic aspects of the radical scavenging behavior of hydralazine and dihydralazine (B103709). acs.org These studies calculate parameters like bond dissociation energies and reaction rate constants to predict the antioxidant potential of the compounds, a mechanism that could be relevant to this compound's broader pharmacological profile. acs.org For this compound, similar calculations would map its electron density distribution, identify sites susceptible to electrophilic or nucleophilic attack, and predict its reactivity towards biological molecules.

Table 1: Representative Quantum Chemical Methods and Their Applications for Hydralazine Derivatives

Computational Method Properties Calculated Application/Insight Reference
Density Functional Theory (DFT) Frontier Molecular Orbitals (HOMO, LUMO), Reactivity Descriptors, Bond Dissociation Energies Elucidation of electronic structure, prediction of chemical reactivity, analysis of antioxidant mechanisms. researchgate.netacs.org

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic interactions between a ligand, such as this compound, and its biological target over time. These simulations can reveal the stability of the ligand-protein complex, conformational changes induced by binding, and the key amino acid residues involved in the interaction.

While specific MD simulation studies for this compound are not detailed in public research, the methodology has been applied to the broader class of phthalazine vasodilators. nih.govresearchgate.net For instance, molecular modeling simulations have been used to predict the affinity of newly synthesized phthalazine derivatives for the α1a-adrenoceptor, a potential target for their vasodilatory effects. researchgate.net These studies often involve building a homology model of the target receptor if a crystal structure is unavailable, followed by docking the ligand into the active site and running simulations to refine the binding pose and assess interaction stability. nih.govresearchgate.net

An MD simulation for this compound would involve placing the molecule in the binding site of a relevant target, such as a smooth muscle receptor or ion channel, solvating the system with water molecules and ions to mimic physiological conditions, and then simulating the trajectory of all atoms over a period of nanoseconds to microseconds. The resulting data would provide deep insights into its mechanism of action at an atomic level.

In Silico Screening and Lead Compound Identification

In silico screening techniques are crucial in modern drug discovery for identifying promising lead compounds from vast chemical libraries. These methods use computational models to predict the activity of molecules, thereby prioritizing them for synthesis and experimental testing.

Application of Computational Chemical Graph Theory

Computational chemical graph theory is a branch of computational chemistry that represents molecules as graphs and uses topological indices (numerical descriptors) to correlate molecular structure with physical or biological properties. The TOMOCOMD-CARDD (Topological Molecular Computer Design-Computer Aided "Rational" Drug Design) approach is one such method. uclv.edu.cuuclv.edu.cu

In a study aimed at the computational identification of new compounds with potential analgesic activity, this compound dihydrochloride (B599025) was included in a dataset analyzed using this methodology. The study calculated linear atomic indices, such as the ATHp values, to develop Quantitative Structure-Activity Relationship (QSAR) models for virtual screening. uclv.edu.cu

Table 2: Calculated ATHp Indices for this compound Dihydrochloride

Descriptor Value
ATHp1 -96.68
ATHp2 -96.71
ATHp3 -97.51
ATHp4 -97.42
ATHp5 -98.34
ATHp6 -98.29
ATHp7 -97.50
ATHp8 -99.44
ATHp9 -99.28
ATHp10 -98.27
ATHp11 -97.97
ATHp12 -95.71
ATHp13 -96.84

Data from a computational study on the identification of compounds with analgesic activity. uclv.edu.cu

Utilization of Electrostatic Maps and Point Charges in Database Screening

The electrostatic potential of a molecule is a key determinant of its interaction with biological targets. Electrostatic maps visualize the charge distribution around a molecule, highlighting positive (electron-poor) and negative (electron-rich) regions that are crucial for molecular recognition.

In database screening, these electrostatic properties are used to filter compounds. A molecule's electrostatic map can be compared to that of a known active ligand or a pharmacophore model. Compounds with similar electrostatic profiles are considered more likely to bind to the same target. Point charges, which are discrete charges assigned to each atom, are used in docking algorithms to calculate the electrostatic interaction energy between a ligand and its receptor. While not specifically documented for this compound, it is a standard computational practice. For example, theoretical studies on other heterocyclic compounds have shown that electrostatic potential maps can reveal which atoms are capable of accepting hydrogen bonds, a critical feature for high-affinity binding. google.comgoogleapis.com

Computational Toxicology Predictions

Predicting the potential toxicity of a compound early in the drug development process is essential. Computational toxicology uses QSAR and other modeling techniques to forecast adverse effects based on molecular structure, avoiding costly and time-consuming experimental studies.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.

This technique has been successfully applied to the phthalazine class of compounds. In one study, new phthalazine-based vasodilators were designed and synthesized, and their activity was rationalized through pharmacophore modeling. nih.govresearchgate.net The synthesized compounds were fitted to a 3D-pharmacophore model developed for α(1)-adrenoceptor antagonists. nih.govresearchgate.net The model typically consists of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers arranged in a specific 3D geometry.

For this compound, a similar approach could be used to design new analogues with improved potency or selectivity. By understanding the key pharmacophoric features of this compound and its interaction with its target, medicinal chemists can computationally design and screen new molecules that better fit the pharmacophore model before undertaking their chemical synthesis.

Analytical Methodologies for Oxdralazine Research

Chromatographic Techniques for Oxdralazine Separation and Quantification

Chromatographic methods are central to the analysis of this compound, providing the necessary separation from potential impurities and metabolites. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been employed, often coupled with highly sensitive and selective detectors.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantification of this compound and related compounds. Its versatility is enhanced by the variety of detectors that can be coupled with the system.

UV Detection: HPLC with Ultraviolet (UV) detection is a common approach for the analysis of this compound, often leveraging its chromophoric structure. Patents have reported achieving a purity of ≥99% for this compound dihydrochloride (B599025) using C18 columns with UV detection at 254 nm. For the closely related compound hydralazine (B1673433), HPLC-UV methods have been extensively developed, utilizing different columns and mobile phases for quantification in pharmaceutical preparations and biological fluids. rroij.comrroij.com For instance, the United States Pharmacopoeia outlines an HPLC-UV method for hydralazine hydrochloride quantification using a 10-micron L10 packing column and a mobile phase of sodium dodecyl sulfate, tetrabutylammonium (B224687) bromide, and acetonitrile, with detection at 230 nm. researchgate.net

Electrochemical Detection: HPLC coupled with an electrochemical detector offers high sensitivity for electroactive compounds like this compound. While specific studies on this compound are limited, research on hydralazine demonstrates the potential of this technique. For example, a reversed-phase HPLC method with electrochemical detection was established for the analysis of hydralazine in plasma. rroij.com This method involved derivatization with salicylaldehyde (B1680747) and detection using a screen oxidation mode with conditioning, coulometric, and amperometric electrodes. rroij.com

Mass Spectrometry (MS/MS) Detection: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, making it ideal for complex sample matrices and low concentration levels. youtube.com This technique combines the separation power of HPLC with the precise mass identification of the analyte and its fragments. youtube.com For related compounds, LC-MS/MS methods have been developed for quantification in biological samples, such as the analysis of hydralazine in mouse plasma and brain tissue. researchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for highly specific and sensitive targeted detection. nih.gov The online coupling of HPLC with electrochemical oxidation and mass spectrometry has also been explored, demonstrating a powerful hyphenated technique for the analysis of various compounds. dss.go.th

Interactive Data Table: HPLC Methods for Related Hydrazinophthalazines

AnalyteMethodColumnMobile PhaseDetectorApplicationReference
HydralazineHPLC-UVµBondapak Phenyl (10 µm)Methanol: 2% Acetic Acid (60:40)UV (295 nm)Pharmaceutical Dosage Forms rroij.com
HydralazineHPLC-UVODS-2 (3 µm)Acetonitrile: Aqueous Triethylamine Phosphate Buffer (80:20, pH 3)UV (406 nm)Human Plasma rroij.com
HydralazineHPLC-ElectrochemicalSupercoil LC-18-DB (5 µm)66% Methanol in Citric Acid/Dibasic Sodium Phosphate (pH 2.5)ElectrochemicalPlasma rroij.com
Dihydralazine (B103709) and HydralazineHPLC-FluorescenceC18 µBondapakNot specifiedFluorescence (Ex: 230 nm, Em: 430 nm)Human Plasma nih.gov
This compound DihydrochlorideHPLC-UVC18Not specifiedUV (254 nm)Purity Assessment

Gas chromatography offers an alternative to HPLC, particularly for volatile or derivatized analytes.

Electron Capture Detector (ECD): GC-ECD is highly sensitive to compounds containing electronegative atoms. For the related compound hydralazine, a GC method using an electron capture detector was developed for its determination in plasma following derivatization with nitrous acid. rroij.com

Flame Ionization Detector (FID): The Flame Ionization Detector is a robust and widely used detector in GC. A method for quantifying hydralazine in tablet formulations involved its interaction with 2,4-pentanedione to form a more volatile derivative, which was then analyzed by GC-FID. rroij.com

Nitrogen-Selective Detector (NSD): A Nitrogen-Selective Detector, also known as a thermionic-specific detector, provides high selectivity for nitrogen-containing compounds like this compound. A GC-NSD method was established for the specific determination of unchanged hydralazine in plasma after derivatization with 2,4-pentanedione. rroij.com

Interactive Data Table: GC Methods for Related Hydrazinophthalazines

AnalyteMethodColumnDetectorDerivatizing AgentApplicationReference
HydralazineGC-ECD3% OV-223 on Chromosorb W-HPECDNitrous AcidPlasma rroij.com
HydralazineGC-FID10% SE-30FID2,4-PentanedioneTablet Formulations rroij.com
HydralazineGC-NSD3% OV-17 on Chromosorb W-HPNSD2,4-PentanedionePlasma rroij.com

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Electrochemical, MS/MS)

Spectroscopic and Spectrophotometric Methods

Spectroscopic techniques are indispensable for both the quantitative analysis and the structural characterization of this compound.

UV-Vis spectroscopy is a straightforward and cost-effective method for the quantitative analysis of substances that absorb light in the UV-Vis region. jsafog.com The analysis of hydralazine hydrochloride using UV-visible spectrophotometry often involves reaction with a chromophoric agent to produce a new absorption band. scirp.orgscirp.org For instance, a method based on the formation of an ion pair between hydralazine and Bromophenol blue, which creates a new maximum absorption band at 416 nm, has been reported. scirp.org The intrinsic UV absorbance of these molecules can also be used. A simple spectrophotometric method for the estimation of hydralazine hydrochloride in tablet dosage form involved the measurement of absorbance at 262 nm in distilled water. iajpr.com

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the definitive structural elucidation of molecules like this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com It is a key technique used alongside mass spectrometry and NMR for the structural elucidation of synthesized impurities related to hydralazine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. slideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.net For impurities related to hydralazine, NMR spectroscopy, including both 1D and 2D techniques, has been used for complete structural characterization. researchgate.net NMR is also a valuable tool for studying the conformational properties of drugs and their interactions with biological membranes. mdpi.com

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with chromatographic techniques (GC-MS and LC-MS), it provides definitive identification and quantification. nih.gov The structural elucidation of impurities in hydralazine hydrochloride has been accomplished using high-resolution mass spectrometry. researchgate.net For quantitative purposes, deuterium-labeled internal standards are often used in GC-MS methods to ensure accuracy. nih.gov

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Electroanalytical Techniques (e.g., Potentiometric Titration)

Electroanalytical methods are a category of techniques in analytical chemistry that study an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. Potentiometric titration is a specific type of this method where the concentration of a substance is determined by measuring the potential difference between two electrodes as a titrant is added. rroij.com This technique identifies the endpoint of a titration by detecting a sharp change in potential.

Official pharmacopoeias list potentiometric titration for the quantification of related compounds, such as Hydralazine Hydrochloride, where it is titrated with potassium iodate (B108269) using a calomel (B162337) reference electrode and a platinum indicator electrode. rroij.comnihs.go.jp However, a review of the available literature did not yield specific studies or established protocols detailing the use of potentiometric titration for the direct analysis of this compound.

Method Validation and Quality Control in Research

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. rroij.com According to International Conference on Harmonisation (ICH) guidelines, validation involves evaluating several parameters to ensure the reliability and reproducibility of the results. ijnrd.orgpharmascholars.com For this compound, while general analytical methods like High-Performance Liquid Chromatography (HPLC) are recommended for purity assessment, detailed validation reports are not widely published.

Specificity and Linearity Assessments

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. innovareacademics.in For an HPLC method, this would be demonstrated by showing that the peak for this compound is well-resolved from other peaks.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. amazonaws.com This is typically evaluated by analyzing a series of standards of known concentrations and determining the correlation coefficient (R²) of the calibration curve, which should ideally be close to 0.999. innovareacademics.in

While these assessments are fundamental for any quantitative analysis of this compound, specific research findings detailing the linearity range, correlation coefficient, and specificity studies for an this compound assay were not available in the reviewed literature.

Precision, Accuracy, and Robustness Evaluations

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). ijnrd.org

Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined through recovery studies by spiking a sample with a known quantity of the analyte. innovareacademics.in

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature) and provides an indication of its reliability during normal usage. scirp.org

These parameters are essential for ensuring the quality of data in research. However, no specific data from precision, accuracy, or robustness evaluations for an this compound analytical method could be identified in the public domain literature.

Stability Studies of Analytical Solutions

The stability of analytical solutions is crucial for ensuring the accuracy of results over time. This involves testing the analyte's stability in the solution used for analysis under various storage conditions (e.g., room temperature, refrigeration) and for different durations. scirp.orgsemanticscholar.org For this compound, it is recommended to store the compound in a controlled, dry environment to mitigate degradation risks.

Studies on related compounds like Hydralazine have shown that stability can be affected by the composition of the vehicle, pH, and the presence of other substances like sugars. nih.govnih.gov For this compound, it is suggested that assays to quantify oxidative degradation products under stress conditions (e.g., heat, light, humidity) can be performed using advanced techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) to identify byproducts. However, detailed stability data for this compound in specific analytical solvents or vehicles is not documented in the available research.

Sample Preparation Strategies for Biological Matrices

The analysis of drugs in biological matrices such as plasma, blood, or urine is essential for pharmacokinetic studies. Sample preparation is a critical step to remove interfering substances like proteins and lipids and to concentrate the analyte before analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). actamedicamarisiensis.ro

For the analysis of related hydrazine (B178648) derivatives in human plasma, methods involving pre-column derivatization followed by extraction have been described. nih.gov In the context of this compound research, the use of deuterated analogs as internal standards for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis has been suggested to improve pharmacokinetic studies. This implies the existence of sample preparation protocols. A radioenzymatic method has been used to measure circulating norepinephrine (B1679862) levels following this compound administration, indicating analysis in plasma. nih.gov However, specific, detailed protocols for the extraction and preparation of this compound itself from biological matrices are not described in the reviewed literature. General methods for other antihypertensives often involve protein precipitation with solvents like zinc sulfate, followed by SPE or direct injection for LC-MS analysis. actamedicamarisiensis.ro

Note on Data Tables: The request for interactive data tables with detailed research findings could not be fulfilled as the specific validation data (e.g., linearity ranges, %RSD for precision, recovery percentages for accuracy) for this compound were not available in the public domain literature reviewed for this article.

Toxicological Investigations of Oxdralazine Excluding Specific Doses

In Vitro Cytotoxicity Assessments

The cytotoxic potential of Oxdralazine and its related compounds has been evaluated in various cell-based assays. For instance, studies on hydralazine (B1673433), a structurally similar compound, have utilized isolated rat hepatocytes to determine its cytotoxic effects. In one such study, the concentration of hydralazine required to cause 50% cytotoxicity (LC50) in a 2-hour period was 8 mM. nih.gov The cytotoxicity was found to be linked to the formation of toxic metabolites catalyzed by cytochrome P450 enzymes. nih.gov The introduction of hydrogen peroxide, which can be generated by inflammatory cells in vivo, significantly increased the susceptibility of hepatocytes to hydralazine, reducing the LC50 value. nih.gov

Furthermore, the role of peroxidases, enzymes released by inflammatory cells, in mediating cytotoxicity has been investigated. The presence of peroxidase and hydrogen peroxide dramatically increased hepatocyte susceptibility to hydralazine by 80-fold, with an LC50 of 0.1 mM. nih.gov This enhanced cytotoxicity was associated with extensive oxidative stress, including lipid peroxidation. nih.gov

While direct in vitro cytotoxicity data for this compound is not as extensively published, the findings for hydralazine provide a valuable framework for understanding the potential cytotoxic mechanisms of this compound, given their structural similarities. The synthesis of various derivatives of phthalazine (B143731), the core structure of this compound, has been a subject of research, with some derivatives showing significant cytotoxic activity against human tumor cell lines, even exceeding that of reference compounds like ellipticine (B1684216) and doxorubicin (B1662922). researchgate.net

Preclinical Toxicity Studies in Animal Models

Preclinical toxicity studies are crucial for evaluating the safety of a new chemical entity before it can be considered for human use. nih.gov These studies are typically conducted in at least two animal species, one rodent and one non-rodent. youtube.com

Acute and Repeat-Dose Toxicity Research

Acute toxicity studies aim to determine the effects of a single high dose of a substance. For hydralazine, intravenous administration in female rats showed an LD50 of 34 mg/kg. hres.ca In dogs, single intravenous doses of 20 mg/kg and oral doses of 200 mg/kg were tolerated, with observed effects including tachycardia, depression, and emesis. hres.ca

Repeat-dose toxicity studies, also known as sub-acute or sub-chronic studies, involve the administration of the test substance daily for a specified period, typically 28 or 90 days. These studies provide information on the potential target organs of toxicity and help establish a No-Observed-Adverse-Effect-Level (NOAEL). While specific repeat-dose toxicity data for this compound is limited in the public domain, the general principles of such studies involve comprehensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues. youtube.com

Toxicological Differences from Related Compounds (e.g., Hydralazine)

This compound and hydralazine, while both being arteriolar vasodilators, exhibit some differences in their toxicological and pharmacological profiles. This compound has been shown to have a more potent and longer-sustained vasodilatory action compared to hydralazine. nih.gov This is accompanied by a more prominent reflex sympathetic stimulation, leading to a greater increase in heart rate and circulating norepinephrine (B1679862) levels. nih.gov

The potential for drug-induced lupus erythematosus (DILE) is a significant toxicological concern for hydralazine. medcentral.commedscape.com The risk of developing this autoimmune-like syndrome is associated with factors such as the acetylator status of the individual, with slow acetylators being at a higher risk. hres.camedscape.com While the potential for this compound to induce a similar syndrome is a key consideration, direct comparative studies on the incidence and severity of lupus-like reactions between the two compounds are not extensively reported.

Genotoxicity and Mutagenicity Screening

Genotoxicity assays are designed to detect the potential of a chemical to damage genetic material. Both hydralazine and its related compound, dihydralazine (B103709), have been shown to elicit DNA repair in rat hepatocyte primary cultures, indicating a genotoxic potential. nih.gov

In the Ames test, a widely used bacterial reverse mutation assay, hydralazine was found to be mutagenic in Salmonella typhimurium strains TA100 and TA1537, both with and without metabolic activation. nih.gov Dihydralazine showed weak mutagenicity in strain TA1537. nih.gov Further studies confirmed the mutagenicity of hydralazine in mammalian cells, specifically in an adult rat liver cell line (ARL 18), where it induced a concentration-dependent increase in mutants. nih.gov These findings suggest that these compounds can cause genetic damage and should be considered as potential carcinogens. nih.gov Chronic toxicity studies with hydralazine in rodents have also indicated an increased incidence of some tumors. hres.ca

Immunotoxicological Considerations (e.g., Lupus-like Syndrome Potential)

A significant immunotoxicological concern associated with hydralazine is the development of a drug-induced lupus erythematosus (DILE). medcentral.commedscape.com This syndrome can manifest with symptoms such as arthralgia, fever, and rash. consultant360.com The development of DILE is often linked to the patient's acetylator status, with slow acetylators having a higher risk. hres.camedscape.com The mechanism is thought to involve the generation of autoantibodies. the-rheumatologist.org For hydralazine, autoantibodies are often directed against histone-DNA complexes. medscape.com While the potential for this compound to induce a similar lupus-like syndrome exists due to its structural similarity to hydralazine, specific data on its incidence and mechanism is less documented.

Cardiotoxicity and Sympathetic Overstimulation Effects

The primary pharmacological effect of this compound, vasodilation, can lead to reflex sympathetic stimulation, resulting in increased heart rate and cardiac output. nih.gov This sympathetic overstimulation can be considered a cardiotoxic effect, particularly in individuals with underlying heart conditions. medcentral.comnih.gov Studies comparing this compound and hydralazine have shown that this compound induces a more prominent reflex sympathetic stimulation. nih.gov

Overdosage of hydralazine can lead to profound hypotension, tachycardia, headache, and generalized skin flushing. medcentral.com In severe cases, myocardial ischemia and cardiac arrhythmias can occur. medcentral.com Long-term treatment with arterial vasodilators like hydralazine has been associated with cardiac hypertrophy in animal models, which may be linked to persistent cardiac sympathetic hyperactivity. nih.gov

Clinical Research and Translational Studies on Oxdralazine

Early Phase Clinical Investigations

Early clinical studies of oxdralazine focused on establishing its safety profile and exploring its effectiveness as an antihypertensive agent.

Information regarding specific Phase I trials for this compound is limited in publicly available literature. Generally, Phase I studies are designed to assess the safety, tolerability, and pharmacokinetic properties of a new drug in a small group of healthy volunteers or sometimes in patients. These studies are crucial for determining a safe dosage range for further clinical development. For antihypertensive drugs like this compound, these initial trials would have monitored for any immediate adverse effects and how the drug is absorbed, distributed, metabolized, and excreted by the body. tga.gov.au

Following initial safety assessments, Phase II studies are conducted to evaluate the drug's effectiveness in a larger group of individuals who have the condition the drug is intended to treat, in this case, hypertension. These studies also continue to monitor safety. While specific details of Phase II trials for this compound are not extensively documented in readily available sources, the progression to comparative and combination therapy trials suggests that initial efficacy was observed. tga.gov.au One study that could be considered indicative of Phase II exploration involved giving oral doses of 15 to 30 mg of this compound to seven hypertensive subjects, which resulted in a notable decrease in arterial pressure. nih.gov

Phase I Studies for Safety Assessment

Comparative Clinical Effectiveness Trials

To better understand its place in therapy, this compound has been compared with other established antihypertensive agents and evaluated in combination with them.

A comparative study involving 31 patients with moderate to severe essential hypertension was conducted over a six-month period to compare this compound with dihydralazine (B103709). nih.govresearchgate.net Both drugs were administered as part of a therapeutic regimen that also included a diuretic and a beta-blocking agent. nih.govresearchgate.net After a one-month treatment period, the mean blood pressure reduction was more significant with this compound (26/18 mmHg) compared to dihydralazine (16/11 mmHg). nih.govresearchgate.net Furthermore, after six months, a higher proportion of patients on this compound (10 out of 15) achieved a stable diastolic blood pressure below 95 mmHg compared to those on dihydralazine (7 out of 16). nih.govresearchgate.net A crossover phase of the study involving 21 patients further substantiated these findings. nih.govresearchgate.net

Another study compared the hemodynamic effects of this compound and hydralazine (B1673433) in six hypertensive subjects. nih.gov This research indicated that this compound induced a more sustained decrease in arterial pressure and systemic vascular resistance than hydralazine. nih.gov

Table 1: Comparative Blood Pressure Reduction after One Month

Drug Mean Blood Pressure Reduction (mmHg)
This compound 26/18

Table 2: Achievement of Target Diastolic Blood Pressure after Six Months

Drug Patients Achieving Diastolic BP < 95 mmHg
This compound 10 out of 15

The efficacy of this compound as part of a combination therapy has been a key area of investigation. Combining antihypertensive drugs from different classes can offer a synergistic effect, leading to better blood pressure control. uspharmacist.comjwatch.org

In a study of 43 patients with hypertension of varying origins, 15 individuals whose blood pressure was not controlled by a combination of propranolol (B1214883) and hydrochlorothiazide (B1673439) received additional treatment with this compound. nih.gov This triple therapy resulted in a significant fall in blood pressure from an average of 180/110 mmHg to 145/90 mmHg. nih.gov

Another crossover study with 29 patients with moderate to severe essential hypertension compared a dual-therapy regimen (chlorthalidone and propranolol) with a triple-therapy regimen (chlorthalidone, this compound, and propranolol). nih.gov The triple combination led to a substantially greater reduction in blood pressure. nih.gov After three months, 25 patients on the triple regimen achieved a stable diastolic blood pressure of 90 mm Hg or less, compared to only 10 patients on the double regimen. nih.gov

A long-term open trial evaluated the efficacy and tolerability of a combined treatment of this compound, propranolol, and chlorthalidone (B1668885) in 56 patients with moderate to severe hypertension. nih.gov The mean basal blood pressure of 186.9/111.8 mmHg was reduced to 149.7/95.5 mmHg after one month of treatment, and this significant reduction was maintained in the following months. nih.gov

Table 3: Efficacy of this compound in Combination Therapy

Study Combination Therapy Number of Patients Key Finding
J Clin Pharmacol. 1979 This compound + Propranolol + Hydrochlorothiazide 15 Blood pressure fell from 180/110 mmHg to 145/90 mmHg. nih.gov
A crossover trial of this compound in hypertension This compound + Chlorthalidone + Propranolol 29 25 patients achieved diastolic BP ≤ 90 mmHg with triple therapy vs. 10 with dual therapy. nih.gov

This compound versus Dihydralazine in Essential Hypertension

Hemodynamic Response in Hypertensive Subjects

Studies on the hemodynamic effects of this compound have shown it to be a potent systemic arteriolar dilator. nih.gov In a study involving seven hypertensive subjects, oral administration of this compound led to a fall in arterial pressure within two hours, with the effect peaking at three to four hours and lasting for more than six hours. nih.gov This was accompanied by an increase in cardiac output and heart rate. nih.gov Specifically, the average mean arterial pressure fell by 16 mm Hg, while cardiac output rose by 2.1 L/min and heart rate by 17 bpm at the two-hour mark. nih.gov At six hours, the increases were even more pronounced for cardiac output (3.1 L/min) and heart rate (22 bpm). nih.gov However, pulmonary arterial pressure and pulmonary arteriolar resistance remained unchanged. nih.gov The study also noted a significant increase in circulating norepinephrine (B1679862) levels three hours after this compound administration, suggesting more prominent reflex sympathetic stimulation compared to hydralazine. nih.gov

Table 4: Hemodynamic Effects of this compound

Parameter Change at 2 hours Change at 6 hours
Mean Arterial Pressure ↓ 16 mmHg (average) Sustained reduction
Cardiac Output ↑ 2.1 L/min ↑ 3.1 L/min
Heart Rate ↑ 17 bpm ↑ 22 bpm
Pulmonary Arterial Pressure No change No change

Patient Population Specific Studies (e.g., Moderate-to-Severe Hypertension)

Clinical investigations into this compound have primarily centered on its efficacy in patient populations with moderate-to-severe essential hypertension, often as part of a combination therapy regimen. These studies aimed to evaluate the compound's ability to control blood pressure when other treatments were insufficient.

A long-term, open-label trial involved 56 patients with moderate and severe hypertension. The study assessed the efficacy of a combination treatment consisting of this compound, the beta-blocker Propranolol, and the diuretic Chlorthalidone. The initial mean blood pressure of the participants was 186.9/111.8 mmHg. After one month of treatment, a statistically significant reduction was observed, with the mean blood pressure falling to 149.7/95.5 mmHg. This significant reduction was sustained throughout the subsequent months of the therapy with only minor variations.

Another crossover study with 29 patients with moderate to severe essential hypertension compared a dual-therapy regimen (Chlorthalidone and Propranolol) with a triple-therapy regimen (Chlorthalidone, Propranolol, and this compound). The triple regimen demonstrated a more substantial blood pressure reduction. After one month, the triple combination led to a blood pressure decrease of 35/15 mmHg, and by the third month, this improved to a reduction of 45/24 mmHg. A key finding was that 25 patients on the triple regimen achieved a stable diastolic blood pressure of 90 mm Hg or less, compared to only 10 patients on the double regimen.

A comparative study evaluated this compound against Dihydralazine in 31 patients with moderate and severe essential hypertension over a six-month period. Both treatments were administered alongside a diuretic and a beta-blocker. After a four-week run-in period with the diuretic and beta-blocker, the addition of a vasodilator produced a more marked decrease in blood pressure. One month into the treatment, the mean blood pressure reduction was 26/18 mmHg for the this compound group and 16/11 mmHg for the Dihydralazine group. After six months, 10 out of 15 patients on this compound had achieved a stable diastolic pressure below 95 mmHg.

The following table summarizes key research findings from studies on this compound in patients with moderate-to-severe hypertension.

Study DesignNumber of PatientsInterventionKey Findings
Long-term, open-label trial 56This compound + Propranolol + ChlorthalidoneMean blood pressure reduced from 186.9/111.8 mmHg to 149.7/95.5 mmHg after one month; effect sustained over following months.
Crossover study29This compound + Propranolol + Chlorthalidone vs. Propranolol + ChlorthalidoneTriple regimen reduced blood pressure by 45/24 mmHg at three months; 25 patients on triple therapy reached target diastolic pressure versus 10 on dual therapy.
Comparative, crossover study31This compound vs. Dihydralazine (both with diuretic and beta-blocker)After one month, mean blood pressure reduction was 26/18 mmHg with this compound vs. 16/11 mmHg with Dihydralazine.

Pharmacovigilance and Post-Approval Research (Phase IV)

Pharmacovigilance is the science and activities relating to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problem. Phase IV studies are conducted after a drug has been approved and is on the market. These studies gather additional information about a product's long-term safety, effectiveness, and optimal use in a broad, real-world population.

For this compound, an older antihypertensive agent, specific and extensive Phase IV clinical trial reports and published post-marketing pharmacovigilance data are not widely available in contemporary scientific literature or public databases. The U.S. Food and Drug Administration's Adverse Event Reporting System (FAERS) is a database designed for post-marketing safety surveillance, but specific summary reports for this compound are not prominently featured. data.gov

The absence of readily accessible, dedicated Phase IV study data for this compound is not uncommon for medications developed several decades ago, as regulatory requirements and data dissemination practices have evolved significantly. Research into related compounds, such as Hydralazine, has undergone more extensive post-marketing evaluation, including monitoring for rare but serious adverse events. epa.gov For this compound, literature from its period of active clinical investigation suggests a need for further research into its long-term safety profile, particularly concerning potential autoimmune risks.

Post-approval research for an antihypertensive agent like this compound would typically focus on:

Long-term Efficacy: Confirming the sustained blood pressure-lowering effect over years of use in a diverse patient population.

Effectiveness in Diverse Populations: Evaluating the drug's performance in patient groups not extensively studied in pre-approval trials, such as the elderly or patients with various comorbidities.

Rare Adverse Events: Identifying adverse effects that are too infrequent to be detected in smaller, shorter-term Phase III trials.

Drug-Drug Interactions: Observing interactions with other commonly prescribed medications in a real-world setting.

Without specific published studies, a comprehensive picture of this compound's performance and safety in the post-approval phase remains limited.

Future Directions and Emerging Research Avenues

Development of Novel Oxdralazine Analogues with Enhanced Pharmacological Profiles

The development of this compound was itself a result of modifying its parent compound, hydralazine (B1673433), to achieve a more sustained therapeutic action nih.gov. This principle of structural modification continues to be a promising area of research. Future efforts are expected to focus on synthesizing novel analogues of this compound with the goal of enhancing its pharmacological properties.

Research in this domain would likely aim for:

Improved Selectivity: Creating analogues that act more specifically on arteriolar smooth muscle to reduce the incidence of off-target effects.

Optimized Duration of Action: Developing compounds with varied half-lives to allow for more flexible therapeutic regimens, potentially including once-daily formulations.

Reduced Side Effect Profile: Modifying the molecular structure to decrease the likelihood of reflex sympathetic stimulation and other adverse effects commonly associated with vasodilators nih.govwikipedia.org.

Enhanced Efficacy: Synthesizing compounds with greater potency, which could allow for effective blood pressure control at lower concentrations.

The synthesis and evaluation of novel thieno oxazine (B8389632) analogues in other therapeutic areas, such as for antihyperglycemic and lipid-modulating effects, demonstrates the viability of creating new derivatives from a core chemical structure to achieve distinct and improved pharmacological outcomes nih.gov. A similar approach applied to this compound could yield a new generation of antihypertensive agents.

Exploration of this compound's Potential in Other Disease States Beyond Hypertension

While this compound is primarily known as an antihypertensive, its structural similarity to hydralazine suggests it may possess therapeutic potential in other diseases. Recent experimental studies on hydralazine have revealed a range of effects beyond vasodilation, including antioxidative, anti-inflammatory, anti-apoptotic, and DNA demethylation properties nih.govmdpi.com. These findings provide a strong rationale for investigating whether this compound shares these capabilities.

Potential new therapeutic areas for this compound could include:

Cardiovascular and Renal Protection: Research has shown that hydralazine may offer protective effects in atherosclerotic vascular disease and various kidney diseases, partly through its antioxidant and anti-inflammatory actions nih.govmdpi.com. Investigating this compound for similar reno-protective and vascular-protective benefits is a logical next step.

Oncology: Hydralazine has been studied as part of combination therapies for cancer. For instance, it has shown synergistic effects with enzalutamide (B1683756) against prostate cancer cells and with doxorubicin (B1662922) and disulfiram (B1670777) against breast cancer cells mdpi.comnih.gov. Given these findings, this compound could be explored as an adjuvant in cancer therapy, potentially to enhance the efficacy of existing chemotherapeutic agents.

Ischemic Vascular Diseases: The pro-angiogenic effects of hydralazine, mediated by multiple antioxidative mechanisms, suggest a potential role in treating ischemic conditions mdpi.com. Future clinical studies could validate whether this compound has a similar potential for promoting angiogenesis.

Advanced Drug Delivery Systems Research for this compound

Innovations in drug delivery technology offer a significant opportunity to optimize the therapeutic profile of this compound. Advanced drug delivery systems can improve bioavailability, provide sustained release, and enhance patient compliance nih.gov.

Future research could focus on several platforms:

Sustained-Release Formulations: Developing oral dosage forms that provide controlled release of this compound over an extended period. Technologies like floating drug delivery systems, which use gas-generating agents and polymers like HPMC, can prolong gastric retention and extend drug release for many hours scielo.br.

Nanotechnology-Based Systems: For drugs with solubility challenges, nanotechnology offers promising solutions. Nanosuspensions and self-nanoemulsifying drug delivery systems (SNEDDS) can significantly increase the surface area of drug particles, thereby enhancing aqueous solubility and bioavailability srce.hr.

Bilayer Tablets: This technology allows for the combination of two drugs or two different release profiles of the same drug in a single tablet jddtonline.info. A bilayer tablet could be designed with an immediate-release layer of this compound for rapid onset of action and a second, extended-release layer to maintain its effect, or to combine this compound with another antihypertensive agent for synergistic action jddtonline.info.

Personalized Medicine Approaches for this compound Therapy

The "one-size-fits-all" approach to hypertension is being challenged by the principles of personalized medicine, which aims to tailor treatment to an individual's unique characteristics amegroups.org. Recent clinical trials have shown that personalizing antihypertensive drug selection can lead to significantly better blood pressure control and may reduce the need for multiple medications dicardiology.com.

For this compound, a personalized medicine approach would involve:

Identifying Ideal Patient Profiles: Using clinical data and biomarkers to determine which patient subgroups are most likely to respond favorably to this compound.

Machine Learning Models: Employing machine learning algorithms to analyze patient data from electronic health records (EHRs)—including demographics, comorbidities, and vital signs—to predict the effectiveness of this compound for a specific patient compared to other antihypertensives techtarget.com. Such models have already shown the potential to significantly improve systolic blood pressure reduction over the standard of care techtarget.com.

Integration of Omics Technologies in this compound Research (e.g., Pharmacogenomics)

Pharmacogenomics—the study of how genes affect a person's response to drugs—is a cornerstone of personalized medicine. This field is particularly relevant for this compound due to the known pharmacogenetics of its parent compound, hydralazine.

Key research avenues include:

Investigating NAT2 Acetylator Status: The metabolism of hydralazine is heavily influenced by the N-acetyltransferase 2 (NAT2) enzyme, leading to significant differences in drug plasma levels between "slow acetylators" and "fast acetylators" pharmgkb.org. The FDA label for hydralazine acknowledges the impact of acetylator status pharmgkb.org. It is crucial to conduct pharmacogenomic studies to determine if this compound metabolism is similarly affected by NAT2 polymorphisms.

Genotype-Guided Dosing: If a link is confirmed, this research could lead to genotype-guided recommendations, allowing clinicians to tailor this compound use to a patient's genetic makeup. This would help in selecting the most effective regimen while minimizing the risk of adverse events.

Broader "Omics" Integration: Beyond genomics, integrating other omics technologies like proteomics and metabolomics could help identify novel biomarkers that predict response to this compound therapy.

Real-World Evidence Generation for this compound Utilization

While randomized controlled trials (RCTs) are the gold standard for establishing drug efficacy, they are often conducted in idealized conditions with strict inclusion criteria. Real-world evidence (RWE), derived from the analysis of real-world data such as electronic health records and insurance claims, provides crucial insights into a drug's effectiveness, safety, and use in broader, more diverse patient populations yale.edu.

Future RWE studies on this compound should aim to:

Evaluate Long-Term Effectiveness and Safety: Assess the long-term outcomes of this compound therapy in routine clinical practice, outside the confines of a clinical trial yale.edu.

Analyze Use in Diverse Populations: Examine its performance in patient subgroups that are often underrepresented in clinical trials, including those defined by different ages, races, ethnicities, and comorbidities yale.edu.

Compare Combination Therapies: Use RWE to compare the effectiveness of various this compound-based combination regimens as they are used in real-world settings, helping to address evidence gaps left by the impracticality of conducting RCTs for every possible drug combination yale.edu.

Research on Combination Therapies with this compound for Synergistic Effects

Combining antihypertensive agents with different mechanisms of action is a fundamental strategy in managing moderate to severe hypertension wikipedia.orgnih.gov. This compound has been effectively used in triple-therapy regimens, often with a beta-blocker (e.g., propranolol) and a diuretic (e.g., chlorthalidone) nih.govnih.gov. This combination provides a rational approach: the diuretic addresses fluid retention, the beta-blocker controls reflex tachycardia, and this compound provides potent vasodilation nih.govahajournals.org.

Future research should continue to explore novel combination therapies to achieve synergistic effects. This includes:

Combinations with Newer Drug Classes: Evaluating the efficacy and safety of combining this compound with newer classes of antihypertensive drugs, such as angiotensin receptor-neprilysin inhibitors (ARNIs) or novel endothelin receptor antagonists mdpi.com.

Fixed-Dose Combinations: Developing fixed-dose combination pills that include this compound with another complementary agent. This can improve patient adherence and simplify treatment regimens.

Synergy in Other Diseases: Building on the research into hydralazine, studies could investigate combinations of this compound with non-hypertensive drugs where a synergistic effect might be beneficial, such as in certain cancer treatments mdpi.comnih.gov.

Future Research DirectionKey Focus AreasPotential Impact
Novel Analogues Synthesis of new molecules with improved selectivity, duration of action, and safety profiles.Development of next-generation vasodilators with superior therapeutic windows.
New Disease Indications Exploration of antioxidant, anti-inflammatory, and anti-cancer properties.Repurposing this compound for renal protection, vascular disease, and oncology.
Advanced Drug Delivery Development of sustained-release formulations, nanosuspensions, and bilayer tablets.Enhanced bioavailability, improved patient compliance, and more stable drug plasma levels.
Personalized Medicine Use of clinical data and machine learning to identify ideal patient profiles for this compound therapy.Maximized treatment efficacy and reduced need for trial-and-error prescribing.
Pharmacogenomics Investigation of the role of NAT2 acetylator status and other genetic markers on drug metabolism and response.Genotype-guided dosing to optimize efficacy and minimize adverse effects.
Real-World Evidence Analysis of electronic health records to assess long-term outcomes in diverse, real-world patient populations.A better understanding of this compound's effectiveness and safety in routine clinical practice.
Combination Therapies Research into synergistic effects with newer antihypertensives and drugs for other conditions.More effective treatment strategies for hypertension and other diseases; improved patient outcomes.

Novel Analytical Approaches for this compound Metabolite Profiling

The comprehensive characterization of drug metabolites is crucial for understanding a drug's efficacy and safety profile. For this compound, the application of novel analytical approaches is an emerging area of research. These advanced techniques offer the potential to identify previously unknown metabolites and to provide a more detailed picture of its biotransformation.

Modern analytical strategies are moving beyond conventional chromatographic and spectroscopic methods towards more sophisticated platforms. These include ultra-high-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, as well as tandem mass spectrometry (MS/MS). plos.orgmdpi.com Such technologies provide the high sensitivity and resolution required to detect and identify low-abundance metabolites in complex biological matrices like plasma and urine. plos.orgmdpi.com

One proposed advanced methodology for studying this compound involves the use of Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). This technique is suggested for the analysis of degradation products of this compound under stress conditions, which can provide insights into its potential metabolic pathways by comparing them to the known degradation pathways of hydralazine. Furthermore, the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards of this compound has been proposed for the precise quantification of the parent drug and its metabolites in plasma. This approach is critical for accurate pharmacokinetic studies.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, represents another frontier. Untargeted metabolomics studies on patients treated with various antihypertensive drugs have successfully utilized UPLC-MS/MS to identify metabolic signatures associated with drug response. plos.org This approach could be applied to this compound to discover novel biomarkers of its efficacy and to understand its mechanism of action on a broader metabolic scale. For instance, studies on other antihypertensives have identified changes in fatty acid and amino acid metabolism, which could be relevant for this compound as well. plos.org

While specific research on this compound is still emerging, the analytical toolbox for its comprehensive metabolite profiling is expanding. The methodologies are largely adapted from those proven effective for other cardiovascular drugs and its parent compound, hydralazine. A review of analytical methods for hydralazine highlights the evolution from colorimetric and gas chromatography (GC) methods to more advanced HPLC and LC-MS/MS techniques for the determination of the parent drug and its metabolites in biological fluids. rroij.comrroij.com These advanced methods offer superior specificity and sensitivity.

The table below summarizes potential novel analytical approaches applicable to this compound metabolite profiling, drawing from methodologies proposed for this compound and those established for related compounds and for general metabolite profiling.

Analytical Technique
Application in this compound Metabolite ProfilingKey AdvantagesUPLC-QTOF-MSLC-MS/MS with Deuterated Internal StandardsUntargeted Metabolomics via UPLC-MS/MSplos.orgHigh-Resolution Mass Spectrometry (HRMS)mdpi.com

Future research will likely focus on applying these sophisticated analytical platforms to conduct comprehensive in vitro and in vivo metabolism studies of this compound. This will involve the use of human liver microsomes, hepatocytes, and plasma samples from patients to identify the full spectrum of its metabolites and the enzymes responsible for their formation. Such studies will be instrumental in elucidating the complete metabolic fate of this compound, contributing to a better understanding of its pharmacology and ensuring its safe and effective use in the treatment of hypertension.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Oxdralazine?

  • Methodological Answer : this compound synthesis should follow protocols for hydrazine derivatives, with emphasis on purity validation. Key steps include:

  • Synthesis : Use controlled coupling reactions between substituted benzoic acids and hydrazine derivatives under inert conditions to avoid oxidation .
  • Characterization : Employ NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC with UV detection to confirm structure and purity . For novel derivatives, elemental analysis and X-ray crystallography are critical to establish identity .
  • Documentation : Adhere to journal guidelines by separating detailed synthetic procedures (e.g., reaction times, solvent ratios) into supplementary materials to avoid cluttering the main text .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer : Stability testing must account for temperature, humidity, and light sensitivity, as this compound shares structural similarities with hydralazine, which degrades under heat and moisture .

  • Protocol :

Store samples at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions (ICH Q1A guidelines).

Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months) .

Quantify impurities using validated methods (e.g., peak purity analysis) and compare to pharmacopeial standards .

  • Data Interpretation : Use Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., hydrolysis, oxidation) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound metabolites be resolved?

  • Methodological Answer : Contradictions often arise from analytical variability or metabolic pathway differences. To address this:

  • Replicate Studies : Ensure identical LC-MS/MS conditions (e.g., ionization mode, column type) across labs .
  • Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., hepatic enzyme activity in animal models) .
  • Comparative Modeling : Cross-validate results with in silico metabolic prediction tools (e.g., Schrödinger’s ADMET Predictor) .

Q. What strategies mitigate interference from excipients in this compound formulation analysis?

  • Methodological Answer : Excipient compatibility studies are essential due to this compound’s reactivity with metal ions and buffers .

  • Pre-Treatment : Use chelating agents (e.g., EDTA) to sequester metal ions in dissolution media .
  • Chromatographic Optimization : Adjust mobile phase pH or gradient elution to separate this compound peaks from excipient-derived artifacts .
  • Forced Degradation : Stress formulations with acid/base hydrolysis to identify excipient-induced degradation products .

Q. How can researchers validate novel analytical methods for this compound in complex biological matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for validation:

  • Specificity : Test against structurally similar compounds (e.g., hydralazine) and matrix components (e.g., plasma proteins) .
  • Linearity : Ensure a dynamic range covering expected concentrations (e.g., 1–100 ng/mL for pharmacokinetic studies) .
  • Recovery Studies : Spike known this compound quantities into matrices and calculate extraction efficiency .
  • Inter-Lab Validation : Share protocols with collaborators to assess reproducibility .

Data Management and Interpretation

Q. How should researchers address conflicting cytotoxicity results for this compound in different cell lines?

  • Methodological Answer :

  • Experimental Controls : Normalize data to cell viability assays (e.g., MTT, ATP luminescence) and include positive/negative controls .
  • Meta-Analysis : Aggregate data from multiple studies using systematic review tools (e.g., PRISMA guidelines) to identify trends .
  • Mechanistic Studies : Combine cytotoxicity assays with transcriptomic profiling (e.g., RNA-seq) to link effects to specific pathways .

Q. What frameworks support robust statistical analysis of this compound’s dose-response relationships?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Error Propagation : Account for variability in replicate measurements using Monte Carlo simulations .
  • Open Data : Share raw datasets in repositories (e.g., Zenodo) to enable independent validation .

Ethical and Reporting Standards

Q. How can researchers ensure ethical reporting of this compound’s adverse effects in preclinical studies?

  • Methodological Answer :

  • ARRIVE Guidelines : Detail animal husbandry, dosing regimens, and adverse event monitoring in manuscripts .
  • Transparency : Disclose all data, including negative results, in supplementary materials to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxdralazine
Reactant of Route 2
Reactant of Route 2
Oxdralazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.